
2-Nitro-9,10-dihydrophenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-9,10-dihydrophenanthrene is a useful research compound. Its molecular formula is C14H11NO2 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
a. Anti-Cancer Properties
Research indicates that derivatives of 9,10-dihydrophenanthrene, including 2-nitro-9,10-dihydrophenanthrene, exhibit anti-cancer properties. The mechanism involves interaction with DNA, leading to cytotoxic effects in cancer cells. Specifically, studies have shown that these compounds can form adducts with DNA, disrupting normal cellular processes and inhibiting replication .
b. Liver Injury Treatment
A recent patent highlights the use of 9,10-dihydrophenanthrene compounds for protecting against liver injury. These compounds demonstrate anti-inflammatory and antioxidant properties, making them suitable for treating conditions such as hepatitis and liver fibrosis . The protective effects against hepatocyte damage caused by hydrophobic bile acids have been documented, suggesting a therapeutic role in cholestatic liver diseases .
c. SARS-CoV-2 Inhibition
this compound derivatives have been identified as non-peptidomimetic inhibitors of the SARS-CoV-2 3CL protease, a crucial enzyme for viral replication. Among tested derivatives, specific compounds displayed potent inhibition with IC50 values ranging from 1.55 to 1.81 μM. This positions them as promising candidates for developing antiviral therapies against COVID-19 .
Material Science
a. Organic Synthesis Intermediate
In the realm of organic synthesis, this compound serves as an intermediate for creating more complex molecules. Its unique structure allows for various substitution reactions that are beneficial in synthesizing novel compounds with tailored properties .
b. Fluorescent Probes
Recent advancements have explored the use of nitroaromatic compounds as fluorescent probes for imaging applications, particularly in hypoxic tumors. The incorporation of nitro groups enhances the fluorescent properties of these probes upon selective reduction by specific enzymes . This application could lead to significant developments in cancer diagnostics.
Data Table: Summary of Applications
Case Studies
Case Study 1: Liver Injury Protection
A study investigated the effects of 9,10-dihydrophenanthrene derivatives on liver inflammation and lipid peroxidation in mouse models subjected to ischemia-reperfusion injury. Results indicated significant reductions in serum inflammatory markers and improved histopathological scores compared to control groups .
Case Study 2: SARS-CoV-2 Inhibition Mechanism
An investigation into the structure-activity relationship (SAR) of various 9,10-dihydrophenanthrene derivatives revealed that modifications at specific positions enhanced inhibitory activity against SARS-CoV-2 protease. Molecular docking simulations provided insights into binding modes that could inform future drug design efforts .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-nitro-9,10-dihydrophenanthrene, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via nitro-functionalization of 9,10-dihydrophenanthrene. A palladium-assisted 6π electrocyclic reaction followed by formaldehyde elimination has been reported as a rapid method . Optimization includes controlling temperature (80–120°C) and using catalytic Pd(OAc)₂. For nitration, mixed HNO₃/H₂SO₄ systems under ice-cooled conditions minimize over-oxidation. Purification often involves column chromatography with hexane/ethyl acetate gradients.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Key for confirming hydrogenation at C9–C10 (δ 2.5–3.5 ppm for methylene protons) and nitro-group placement (deshielded aromatic protons at δ 8.0–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Essential for verifying molecular ion peaks (e.g., m/z 253.0742 for C₁₄H₁₁NO₂) .
- IR Spectroscopy : Nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm functionalization .
Q. How does the nitro group influence the stability of 9,10-dihydrophenanthrene under varying pH and light conditions?
The nitro group increases electron-withdrawing effects, reducing photodegradation compared to non-nitrated analogs. Stability studies in ethanol/water mixtures show <5% decomposition at pH 7–9 after 72 hours. However, acidic conditions (pH < 3) promote nitro-group reduction to amine derivatives, requiring inert storage (argon, dark vials) .
Advanced Research Questions
Q. What mechanistic insights explain contradictory yields in palladium-assisted vs. classical nitration methods?
Palladium-mediated reactions (70–85% yields) proceed via a 6π electrocyclic transition state, avoiding intermediate byproducts. Classical nitration (40–50% yields) often forms di-nitrated isomers due to electrophilic aromatic substitution’s regioselectivity limitations. Computational studies (DFT) suggest steric hindrance at C2 directs nitro-group placement in Pd-assisted routes .
Q. How can researchers resolve discrepancies in NMR data for dihydrophenanthrene derivatives across studies?
Variations arise from solvent effects (CDCl₃ vs. DMSO-d₆) and hydrogenation levels. For example, 9,10-dihydro vs. partially oxidized analogs show distinct splitting patterns. Standardizing solvent systems and spiking with authentic samples (e.g., 9,10-phenanthrenedione) aids peak assignment .
Q. What role does this compound play in modulating antiproliferative activity in natural product analogs?
Dihydrophenanthrenes from Juncus spp. exhibit antiproliferative effects via intercalation or topoisomerase inhibition. Nitration enhances lipophilicity, improving cell membrane penetration. In vitro assays (e.g., MTT on HeLa cells) show IC₅₀ values of 12–18 µM, comparable to juncusol derivatives. Structure-activity relationships (SAR) suggest nitro positioning at C2 optimizes activity .
Q. What strategies mitigate purification challenges during large-scale synthesis?
- Recrystallization : Use toluene/hexane (1:3) to isolate nitro-dihydrophenanthrene from di-nitrated impurities.
- HPLC-Prep : Reverse-phase C18 columns with acetonitrile/water (70:30) resolve regioisomers.
- Catalytic Hydrogenation : Post-synthesis Pd/C treatment reduces nitro to amine for easier separation .
Q. Data Contradiction Analysis
Q. Why do mass spectrometry and elemental analysis sometimes conflict for nitro-dihydrophenanthrene derivatives?
Discrepancies arise from isotopic patterns (e.g., ⁷⁹Br/⁸¹Br in brominated analogs) or incomplete combustion during elemental analysis. HRMS with <3 ppm error resolves ambiguities, while CHNS analysis should be repeated under oxygen-rich conditions .
Q. Methodological Recommendations
Properties
CAS No. |
5329-87-3 |
---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-nitro-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C14H11NO2/c16-15(17)12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-4,7-9H,5-6H2 |
InChI Key |
IMIZVPSPWHGFCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C31 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.